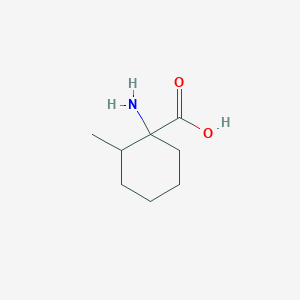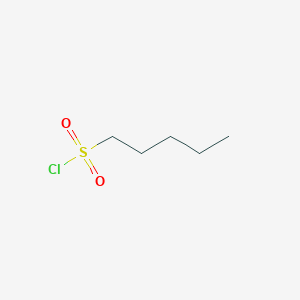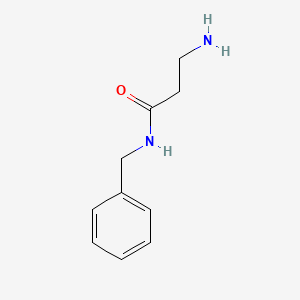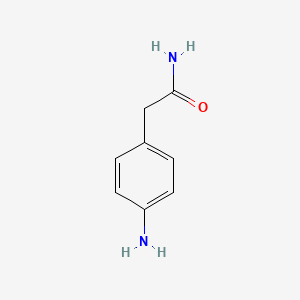
1-Cyano-2-ethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1-Cyano-2-ethylguanidine is C5H10N4. Unfortunately, the search results do not provide a detailed molecular structure analysis.
Applications De Recherche Scientifique
Medicine: Histamine Receptor Antagonism
1-Cyano-2-ethylguanidine: derivatives have been explored for their potential as dual histamine H1 and H2 receptor antagonists . These compounds could serve as prophylactic agents in anesthesia and surgery, offering a new class of pharmacological hybrids for therapeutic use.
Material Science: Aggregation-Induced Emission
In material science, cyano-functionalized compounds, including guanidine derivatives, are recognized for their unique optical properties . They exhibit aggregation-induced emission (AIE), which is valuable in the development of advanced materials for optoelectronics and bioscience applications.
Environmental Science: Cyanobacterial Polyhydroxyalkanoate Production
Cyanobacteria, utilizing compounds like 1-Cyano-2-ethylguanidine , can produce polyhydroxyalkanoates (PHA) from CO2 and sunlight . This process holds promise for reducing the environmental footprint and production costs compared to traditional methods.
Analytical Chemistry: Chromatography and Spectroscopy
Guanidine derivatives are used in analytical chemistry for modifying stationary phases in chromatography and enhancing spectroscopic analysis due to their strong hydrogen bonding capabilities .
Biochemistry: Enzyme Inhibition and Protein Interaction
In biochemistry, guanidine compounds are known to interact with enzymes and proteins, affecting their function and structure . This interaction is crucial for studying enzyme mechanisms and designing inhibitors.
Pharmacology: Drug Development
The guanidine group’s high basicity and planarity make it a versatile functional group in drug development . Guanidine-containing compounds are being investigated for their therapeutic potential as kinase inhibitors and receptor antagonists.
Industrial Applications: Chemical Synthesis
1-Cyano-2-ethylguanidine: is used in industrial applications for the synthesis of various chemical products due to its reactivity and stability under different conditions.
Agriculture: Pesticide and Fertilizer Development
While specific information on 1-Cyano-2-ethylguanidine in agriculture was not directly found, guanidine derivatives are generally significant in the development of pesticides and fertilizers, enhancing crop protection and growth .
Safety And Hazards
Propriétés
IUPAC Name |
1-cyano-2-ethylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-7-4(6)8-3-5/h2H2,1H3,(H3,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKZUUMAGYBBFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325970 |
Source


|
| Record name | 1-cyano-2-ethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-2-ethylguanidine | |
CAS RN |
24010-80-8 |
Source


|
| Record name | NSC522390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyano-2-ethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)
![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)



![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)


